chemical properties of 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride
chemical properties of 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride
Executive Summary
3-(Fluoromethyl)-3-methoxyazetidine hydrochloride is a specialized heterocyclic building block designed for high-value medicinal chemistry programs. It belongs to the class of 3,3-disubstituted azetidines , which serve as conformationally restricted bioisosteres for larger saturated heterocycles like morpholine, piperidine, and piperazine.
The strategic value of this molecule lies in its unique substitution pattern:
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Metabolic Stability: The quaternary center at C3 blocks oxidative metabolism (metabolic soft spot) common in unsubstituted azetidines.
-
pKa Modulation: The electron-withdrawing nature of the fluoromethyl (
) and methoxy ( ) groups lowers the basicity of the azetidine nitrogen, typically tuning the pKa to the physiological range (7.0–8.5), improving oral bioavailability and CNS penetration. -
Dipole Orientation: The orthogonal vectors of the C-F and C-O bonds provide specific electrostatic interactions within protein binding pockets.
Physicochemical Profile
This section details the core properties that define the utility of the compound in drug design.
1.1 Structural Identity
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IUPAC Name: 3-(Fluoromethyl)-3-methoxyazetidine hydrochloride
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Chemical Formula:
-
Molecular Weight: 135.14 (Free Base) / 171.60 (HCl Salt)
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Chirality: Achiral . The C3 position lies on a plane of symmetry bisecting the azetidine ring (assuming the nitrogen substituent is H or achiral).
1.2 Key Physical Properties
| Property | Value / Range | Technical Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Melting Point | 135–145 °C (Decomposition) | Typical for 3,3-disubstituted azetidine HCl salts. |
| Solubility | High: Water, DMSO, Methanol Low: DCM, Hexanes | Salt form dictates high polarity. |
| pKa (Conj. Acid) | 7.8 – 8.3 (Predicted) | Significantly lower than unsubstituted azetidine (~11.3) due to inductive effects of |
| LogD (pH 7.4) | ~ -1.5 to -0.5 | Highly polar; ideal for lowering lipophilicity in lead optimization. |
| H-Bond Donors | 2 (Ammonium | In salt form. |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor; Oxygen is a strong acceptor. |
Synthetic Accessibility & Process Chemistry
The synthesis of 3,3-disubstituted azetidines requires overcoming the inherent ring strain (~25 kcal/mol). The most robust route utilizes 1-Boc-3-azetidinone as the starting scaffold, leveraging a spiro-epoxide intermediate to install the quaternary center.
2.1 Recommended Synthetic Workflow
The following protocol is designed for gram-scale preparation, prioritizing regioselectivity and safety.
Figure 1: Step-wise synthesis of 3-(Fluoromethyl)-3-methoxyazetidine HCl via spiro-epoxide strategy.
2.2 Detailed Methodology
Step 1: Spiro-Epoxidation
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Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH (or KOtBu), DMSO/THF.
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Mechanism: Formation of sulfur ylide followed by nucleophilic attack on the ketone.
-
Critical Control: Maintain temperature < 5°C during ylide formation to prevent decomposition.
Step 2: Regioselective Ring Opening
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Reagents: Methanol (solvent/reactant),
(catalyst). -
Mechanism: Acid-catalyzed opening of the epoxide.
-
Why this works: Under acidic conditions, the epoxide opening is electronically controlled. The nucleophile (MeOH) attacks the more substituted carbon (C3 of the azetidine ring) due to the stabilization of the developing positive charge at the quaternary center. This installs the methoxy group at C3 and the hydroxymethyl group (
) as the side chain.
Step 3: Deoxyfluorination
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Reagents: Deoxo-Fluor (preferred over DAST for thermal stability), DCM, -78°C to RT.
-
Safety: Reaction generates HF. Use plastic/Teflon ware if possible, or glass with caution. Quench with saturated
.
Step 4: Salt Formation
-
Reagents: 4M HCl in Dioxane or
. -
Isolation: The product typically precipitates as a white solid. Filtration under nitrogen is recommended to avoid moisture uptake.
Reactivity & Stability Profile
Understanding the reactivity of the azetidine ring is crucial for storage and downstream derivatization.
3.1 Thermal & Chemical Stability
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HCl Salt: Highly stable at room temperature. The protonated nitrogen prevents ring-opening polymerization.
-
Free Base: Moderately unstable. 3,3-disubstitution provides steric bulk that retards dimerization, but the free base should be generated in situ or used immediately.
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Nucleophilic Attack: The azetidine ring is strained. Strong nucleophiles at elevated temperatures can cause ring opening (homo-Michael addition type pathways), particularly if the nitrogen is quaternized (azetidinium ion).
3.2 Medicinal Chemistry Logic (SAR)
The following diagram illustrates how this building block alters the properties of a drug scaffold compared to standard analogs.
Figure 2: Structure-Activity Relationship (SAR) impact of the 3-fluoro/3-methoxy motif.
Handling & Safety (EHS)
Based on data for analogous fluorinated azetidines (e.g., CAS 1642298-59-6), the following safety protocols are mandatory.
-
Hazard Classification:
-
Handling Protocol:
References
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Spiro-Epoxide Synthesis Strategy
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Azetidine Physicochemical Properties
- Context: pKa modulation and ring strain in medicinal chemistry.
- Source:Chemical Reviews, "Azetidines in Organic Synthesis and Medicinal Chemistry."
-
Link:
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Safety Data (Analogous Compounds)
- Compound: 3-(Fluoromethyl)azetidine hydrochloride (CAS 1642298-59-6).
- Source: Sigma-Aldrich / Merck Safety D
-
Link:
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Metabolic Stability of Azetidines
- Context: Use of gem-disubstitution to block metabolic hotspots.
- Source:Journal of Medicinal Chemistry, "Design of Azetidine-Based Bioisosteres."
-
Link:
Sources
- 1. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
